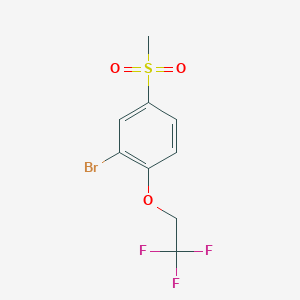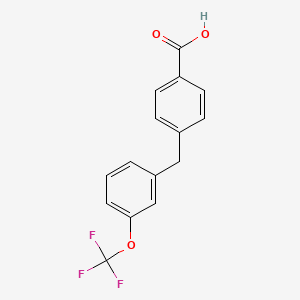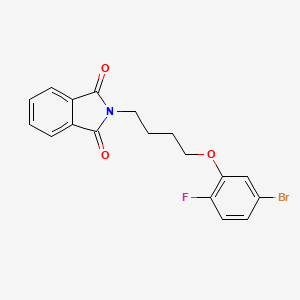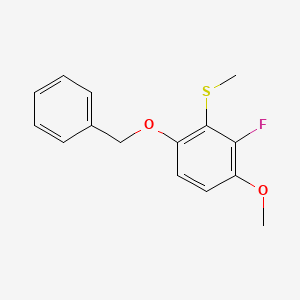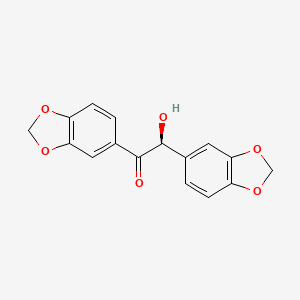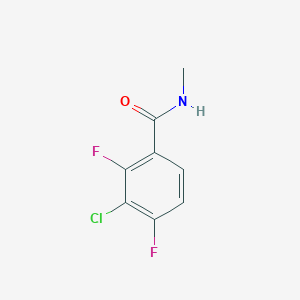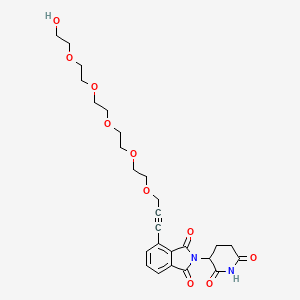
Thalidomide-propargyl-O-PEG5-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-propargyl-O-PEG5-OH is a derivative of thalidomide, a compound historically known for its teratogenic effects but also for its therapeutic potential in treating various conditions such as multiple myeloma and leprosy. This compound incorporates a propargyl group and a polyethylene glycol (PEG) linker, which enhances its solubility and bioavailability, making it a valuable tool in scientific research and drug development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-propargyl-O-PEG5-OH typically involves the following steps:
Thalidomide Synthesis: Thalidomide is synthesized through the condensation of phthalic anhydride with glutamic acid, followed by cyclization.
Propargylation: The thalidomide is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to introduce the propargyl group.
PEGylation: The final step involves the attachment of a PEG5 linker to the propargylated thalidomide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization for yield and purity. This often involves the use of automated synthesizers and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions: Thalidomide-propargyl-O-PEG5-OH can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form an epoxide or a carbonyl compound.
Reduction: The nitro group in thalidomide can be reduced to an amine.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Epoxides or carbonyl compounds.
Reduction: Amines.
Substitution: Various substituted thalidomide derivatives.
科学研究应用
Thalidomide-propargyl-O-PEG5-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-protein interactions and as a tool in chemical biology.
Medicine: Investigated for its potential in targeted drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of Thalidomide-propargyl-O-PEG5-OH involves its binding to cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their ubiquitination and subsequent degradation. This mechanism is crucial for its therapeutic effects, particularly in the treatment of multiple myeloma and other cancers .
相似化合物的比较
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: Another thalidomide derivative with potent anti-inflammatory and anti-angiogenic effects.
Tetrafluorinated Thalidomide Analogues: Novel compounds with improved efficacy and reduced toxicity compared to thalidomide.
Uniqueness: Thalidomide-propargyl-O-PEG5-OH stands out due to its incorporation of a propargyl group and a PEG5 linker, which significantly enhances its solubility and bioavailability. This makes it a versatile tool in various research and therapeutic applications, offering advantages over other thalidomide derivatives.
属性
分子式 |
C26H32N2O10 |
|---|---|
分子量 |
532.5 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-4-[3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-ynyl]isoindole-1,3-dione |
InChI |
InChI=1S/C26H32N2O10/c29-8-10-35-12-14-37-16-18-38-17-15-36-13-11-34-9-2-4-19-3-1-5-20-23(19)26(33)28(25(20)32)21-6-7-22(30)27-24(21)31/h1,3,5,21,29H,6-18H2,(H,27,30,31) |
InChI 键 |
MKGZJOKXZBWJOU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCOCCOCCOCCOCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



